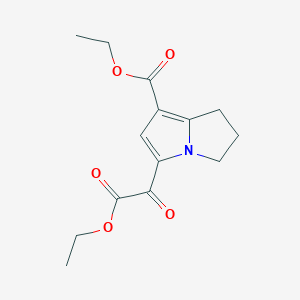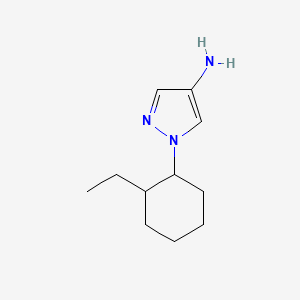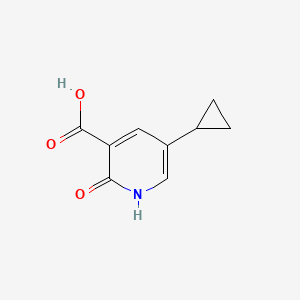![molecular formula C7H10N2O B13331629 (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B13331629.png)
(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the class of isoxazoles fused with pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Hantzsch pyridine synthesis is a well-known method that can be adapted for the preparation of this compound . This method involves the condensation of an aldehyde with a β-keto ester and a nitrogen donor, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine ring.
Scientific Research Applications
(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved may include modulation of signal transduction processes and alteration of cellular metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine include:
Pyridine: A basic nitrogen heterocycle with similar structural features.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Piperidine: Another nitrogen heterocycle with a saturated ring structure.
Uniqueness
What sets this compound apart is its fused isoxazole-pyridine structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(6S)-6-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7-6(3-8-5)4-10-9-7/h4-5,8H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
NVXZHVDHEPYIDO-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CC2=NOC=C2CN1 |
Canonical SMILES |
CC1CC2=NOC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


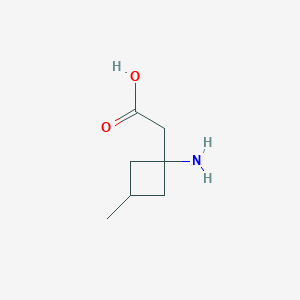
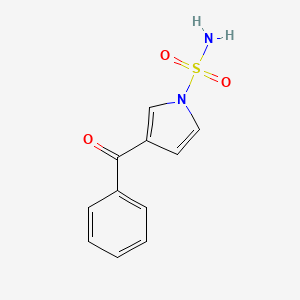
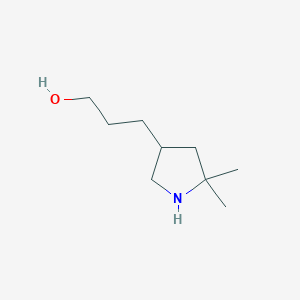
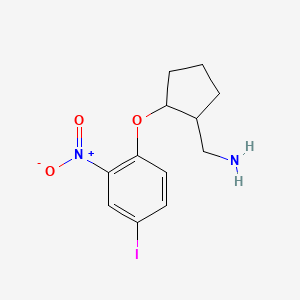
![1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine](/img/structure/B13331575.png)
![3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13331583.png)

![tert-Butyl 7-(ethylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331592.png)
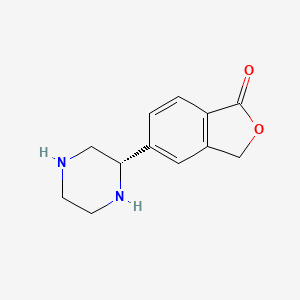
![5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13331614.png)
![1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331621.png)
